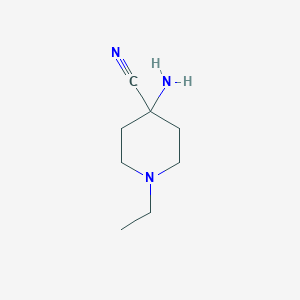

4-Amino-1-ethylpiperidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-ethylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKHEBDRYLYZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactive Facets of 4 Amino 1 Ethylpiperidine 4 Carbonitrile

Reactivity of the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to attack by nucleophiles. wikipedia.orgebsco.com The triple bond also allows the nitrile to participate in cycloaddition and reduction reactions.

The electrophilic carbon of the nitrile group is a key site for nucleophilic addition. wikipedia.org This reaction is fundamental to the transformation of nitriles into other functional groups, such as ketones or new carbon-carbon bonds. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com

One of the most significant applications of nucleophilic addition to nitriles is the reaction with organometallic reagents, such as Grignard reagents. This reaction, followed by hydrolysis, is a well-established method for the synthesis of ketones. youtube.com The initial addition of the Grignard reagent forms an imine anion, which upon acidic workup, hydrolyzes to the corresponding ketone. youtube.comlibretexts.org

Table 1: Nucleophilic Addition to Nitriles with Grignard Reagents

| Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone (R-C=O) | youtube.com |

The steric hindrance around the quaternary carbon in 4-Amino-1-ethylpiperidine-4-carbonitrile may influence the rate and feasibility of these additions. The presence of the adjacent amino group could also play a role, potentially coordinating with the organometallic reagent or influencing the electronic nature of the nitrile.

While less common than for alkenes and alkynes, the nitrile group can participate as a 2π component in pericyclic reactions, such as cycloadditions. nih.gov These reactions are valuable for constructing heterocyclic rings. For instance, unactivated nitriles can function as dienophiles in intramolecular Diels-Alder reactions, particularly when entropically favored and paired with a highly reactive diene. nih.gov

A notable example of nitrile cycloaddition is the base-induced reaction of various nitriles to form bicyclic 4-aminopyrimidines. researchgate.net This type of transformation highlights the potential of the nitrile moiety in this compound to act as a building block for more complex, fused heterocyclic systems. researchgate.net These reactions often proceed via multi-component pathways, combining several molecules in a single synthetic operation. researchgate.net

Table 2: Examples of Nitrile Cycloaddition Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Cyano Diels-Alder | Vinylallene + Nitrile | Pyridine (B92270) derivative | nih.gov |

The specific application of these reactions to this compound would depend on the chosen reaction partners and conditions, with the potential to generate novel polycyclic structures incorporating the piperidine (B6355638) ring.

The nitrile group can be completely reduced to a primary amine. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The first addition forms an imine anion, which is complexed with aluminum. A second hydride addition then forms a dianion, which upon aqueous workup, is protonated to yield the primary amine. libretexts.org

Applying this to this compound, the nitrile would be converted to an aminomethyl group, resulting in the formation of 4-amino-4-(aminomethyl)-1-ethylpiperidine. This transformation is a reliable method for synthesizing diamines from amino nitriles.

Table 3: Conditions for Nitrile Reduction

| Reagent | Solvent | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Amine (-CH₂NH₂) | ebsco.comlibretexts.org |

Catalytic hydrogenation can also be employed for nitrile reduction, often offering milder reaction conditions and different selectivity profiles compared to metal hydrides.

Reactivity of the Amino Group

The primary amino group (-NH₂) is a nucleophilic and basic center. Its reactivity is dominated by reactions with electrophiles, where the lone pair of electrons on the nitrogen atom attacks an electron-deficient center.

Primary amines readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in peptide synthesis and for the installation of protecting groups. peptide.com

In the context of this compound, the primary amino group can be acylated to introduce a variety of substituents. For example, reaction with propionyl chloride would yield the corresponding propanamide derivative. researchgate.net However, steric hindrance from the quaternary center and the adjacent ethylpiperidine ring might slow the reaction rate, potentially requiring more forcing conditions or specific catalysts. researchgate.net

Sulfonylation, for instance with p-toluenesulfonyl chloride (tosyl chloride), would produce the corresponding N-tosyl derivative. This reaction is often used to protect amines or to introduce functional groups that can alter the biological activity of the parent molecule. monash.eduresearchgate.net

Table 4: Typical Acylation and Sulfonylation Reactions of Primary Amines

| Reagent Type | Example Reagent | Product |

|---|---|---|

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-acetyl amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl amide |

The nitrogen atom of the amino group can act as a nucleophile to displace leaving groups from alkyl halides (alkylation) or to form bonds with aryl systems (arylation).

N-alkylation of primary amines can lead to secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging, but methods using specific reagents and conditions have been developed. monash.edu For example, reductive amination is a common alternative for controlled mono-alkylation.

N-arylation, often achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, connects the amino group to an aromatic ring. clockss.org Copper-catalyzed N-arylation reactions are particularly effective for coupling amino groups with aryl halides. clockss.orgresearchgate.net These processes are crucial for the synthesis of many pharmaceuticals and functional materials. clockss.org The reaction of this compound with an aryl halide, such as iodobenzene, in the presence of a suitable copper catalyst and base would be expected to yield the corresponding N-phenyl derivative. clockss.org

Table 5: N-Alkylation and N-Arylation Methods

| Process | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Base | Secondary/Tertiary Amine | monash.edu |

| Arylation | Aryl Halide (Ar-X) | Copper or Palladium Catalyst, Base | N-Aryl Amine | clockss.orgresearchgate.net |

Derivatization for Analytical and Synthetic Utility

The chemical structure of this compound, featuring a primary amino group and a nitrile functionality, offers multiple sites for derivatization. This chemical modification is pivotal for both enhancing its detectability in analytical assays and for its application as a scaffold in synthetic chemistry.

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, derivatization is often essential due to the lack of a strong chromophore in the parent molecule. The primary amino group is a prime target for such modifications. Reagents that react with primary amines to introduce a UV-active or fluorescent tag are commonly employed.

One common approach involves acylation of the amino group. For instance, reaction with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base would yield a highly fluorescent sulfonamide derivative, significantly lowering the limit of detection. Similarly, derivatization with p-toluenesulfonyl chloride can be used to introduce a UV-active moiety, allowing for sensitive detection by HPLC-UV. acs.orglibretexts.org

Another strategy is the formation of a Schiff base by reacting the primary amine with an aromatic aldehyde, such as benzaldehyde. The resulting imine contains a chromophore, making it suitable for UV detection. This method is advantageous due to its simplicity and the stability of the resulting derivative. nih.gov

The following table summarizes potential derivatization reactions for analytical utility:

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

| Dansyl chloride | Primary amine | Fluorescent sulfonamide | Fluorescence |

| p-Toluenesulfonyl chloride | Primary amine | UV-active sulfonamide | HPLC-UV |

| Benzaldehyde | Primary amine | UV-active Schiff base (imine) | HPLC-UV |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary amine | Fluorescent carbamate | Fluorescence |

From a synthetic standpoint, the primary amino and nitrile groups serve as versatile handles for constructing more complex molecules. The primary amine can undergo a wide range of reactions, including alkylation, acylation, and sulfonylation, to introduce diverse substituents. These modifications have been explored in the synthesis of various biologically active piperidine derivatives. For example, N-acylation of related 4-aminopiperidine (B84694) scaffolds has been a key step in the development of potent receptor ligands. nih.govwikipedia.org

The nitrile group can also be transformed to expand the synthetic utility of the molecule. Hydrolysis of the nitrile, under acidic or basic conditions, would convert it to a carboxylic acid or a primary amide, respectively. These functional groups open up further avenues for derivatization, such as esterification or the formation of other amide linkages. Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine, transforming the original scaffold into a diamino-substituted piperidine.

Investigations into Reaction Mechanisms and Kinetics

The formation of this compound is a variation of the Strecker synthesis. The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgchemistrysteps.com In the case of the target molecule, the reaction would involve 1-ethyl-4-piperidone (B1582495), an amine source (ammonia), and a cyanide source (e.g., hydrogen cyanide or a cyanide salt).

The mechanism of the Strecker synthesis is well-documented and proceeds in two main stages. The first stage is the formation of an imine from the ketone and ammonia. This is followed by the nucleophilic addition of the cyanide ion to the imine, forming the α-aminonitrile product. The reaction is typically carried out in a protic solvent, and the kinetics can be influenced by factors such as pH, temperature, and reactant concentrations.

The reactivity of the nitrile group in this compound is characteristic of aliphatic nitriles. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack at the carbon atom. For example, the hydrolysis of the nitrile to a carboxylic acid can proceed under either acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis involves initial protonation of the nitrogen atom, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. nih.gov

The kinetics of nitrile hydrolysis can be studied by monitoring the disappearance of the starting material or the appearance of the product over time, often using techniques like HPLC or NMR spectroscopy. The rate of hydrolysis is dependent on the concentration of the acid or base catalyst and the temperature.

Mechanistic studies of reactions involving the piperidine ring nitrogen or the primary amino group would likely focus on the nucleophilicity of these centers. The tertiary amine of the piperidine ring can act as a nucleophile or a base, and its reactivity will be influenced by steric hindrance from the ethyl group and the substituents at the C4 position. Similarly, the primary amino group is a potent nucleophile and will readily participate in reactions such as acylation and alkylation.

Applications of 4 Amino 1 Ethylpiperidine 4 Carbonitrile As a Versatile Chemical Building Block

Construction of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, natural products, and functional materials. nih.gov The α-aminonitrile functional group is a well-established precursor for the synthesis of nitrogen heterocycles, providing a platform for building fused ring systems. researchgate.netresearchgate.net

The rigid piperidine (B6355638) core of 4-Amino-1-ethylpiperidine-4-carbonitrile makes it an attractive starting point for the synthesis of complex polycyclic and bridged amine frameworks. The existing N-ethylpiperidine ring serves as a foundational scaffold upon which additional rings can be constructed. The primary amino group and the nitrile can be chemically transformed into other functional groups that facilitate further cyclization reactions. For instance, reduction of the nitrile to an aminomethyl group, followed by intramolecular reactions with derivatives of the primary amine, can lead to the formation of bicyclic systems. This strategic approach allows chemists to leverage the pre-existing ring to build intricate three-dimensional structures characteristic of many biologically active alkaloids and synthetic compounds.

The vicinal arrangement of the amino and nitrile groups in this compound is particularly suited for the construction of fused heterocyclic systems. This enaminonitrile-like functionality is a key precursor for annulation reactions, where a new ring is built onto the existing piperidine scaffold. researchgate.net By reacting the compound with various bifunctional reagents, a range of fused heterocycles can be synthesized. For example, reaction with reagents containing two electrophilic centers can lead to cyclization involving both the amino nitrogen and the nitrile carbon. This methodology is a powerful tool for generating novel molecular scaffolds for drug discovery and chemical biology. nih.govresearchgate.net

| Reagent | Resulting Fused Heterocycle Core | Reaction Principle |

|---|---|---|

| Formamide or Triethyl orthoformate | Aminopyrimidine | Reaction leads to the formation of a fused pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry. |

| Carbon Disulfide | Thiazole or Thiadiazine | Cyclization involving sulfur incorporation to form sulfur-containing heterocycles. |

| Isothiocyanates | Aminothiadiazine | Condensation and cyclization to form a fused thiadiazine ring system. |

| α-Haloketones | Imidazole or Diazepine | Alkylation of the amino group followed by intramolecular cyclization involving the nitrile group. |

Precursor to α-Amino Acids and Peptidomimetics

The Strecker synthesis, first reported in 1850, is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones. mdpi.comacs.org The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com

This compound is a quintessential Strecker intermediate. The hydrolysis of its nitrile group, typically under acidic or basic conditions, yields 4-amino-1-ethylpiperidine-4-carboxylic acid. This product is a non-natural, Cα,Cα-disubstituted α-amino acid. The presence of the ethylpiperidine ring provides significant conformational constraint, a feature highly sought after in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. nih.gov Incorporating rigid, Cα,Cα-disubstituted amino acids like the one derived from this compound helps to control the peptide backbone's geometry, forcing it into specific secondary structures like turns or helices, which can be crucial for biological activity. nih.govorgsyn.org

Intermediate in the Synthesis of Branched Amines and Diamines

The structure of this compound inherently contains multiple amine functionalities and can be readily converted into other valuable amine derivatives. The primary amino group is situated on a quaternary carbon, making the parent molecule a classic example of an α-branched amine, a structural motif prevalent in many bioactive compounds.

Furthermore, the molecule is a precursor to vicinal diamines. The nitrile group can be chemically reduced to a primary amine (an aminomethyl group). This transformation is commonly achieved through catalytic hydrogenation, for example, using platinum oxide in an acidic medium or Raney nickel. lookchem.comacs.org This reduction converts the α-aminonitrile into a 1,2-diamine derivative, specifically (4-(aminomethyl)-1-ethylpiperidin-4-yl)amine. Such diamines are important ligands in coordination chemistry and key building blocks for synthesizing more complex molecules, including pharmaceuticals and polymers.

| Compound Name | Structure Type | Method of Formation |

|---|---|---|

| This compound | α-Branched Primary Amine / 1,4-Diamine Derivative | Parent Compound |

| (4-(Aminomethyl)-1-ethylpiperidin-4-yl)amine | Vicinal Diamine / 1,4-Diamine | Catalytic reduction of the nitrile group. |

Utility in the Formation of Key Organic Synthons for Advanced Chemical Research

In retrosynthetic analysis, complex target molecules are broken down into simpler, idealized fragments called "synthons". ajrconline.org Since synthons themselves are often unstable, chemists use "synthetic equivalents," which are real reagents that provide the desired synthon reactivity. ajrconline.org this compound is a synthetic equivalent for several important synthons due to the versatile reactivity of the α-aminonitrile group. researchgate.net

The carbon atom attached to both the amino and nitrile groups can exhibit "umpolung" or reversed polarity. Under basic conditions, the α-proton can be removed to generate a stabilized α-amino carbanion (a nucleophile). Conversely, the aminonitrile can be converted into an iminium ion (an electrophile). This dual reactivity makes it a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

| Synthon | Charge | Synthetic Equivalent Role of the Aminonitrile | Required Reaction/Condition |

|---|---|---|---|

| α-Aminoacyl Cation | Positive (Electrophile) | Acts as an iminium ion precursor. | Treatment with an acid or Lewis acid. |

| α-Aminoacyl Anion | Negative (Nucleophile) | Forms a stabilized carbanion upon deprotonation. | Treatment with a strong base (e.g., LDA). |

| α-Amino Acid | Neutral | Serves as a direct precursor to the amino acid. | Hydrolysis of the nitrile group. |

Advanced Spectroscopic and Analytical Characterization of 4 Amino 1 Ethylpiperidine 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be constructed.

The ¹H NMR spectrum of 4-Amino-1-ethylpiperidine-4-carbonitrile is expected to exhibit distinct signals corresponding to the ethyl group, the piperidine (B6355638) ring protons, and the amino group protons. The predicted chemical shifts are influenced by the electronic effects of the nitrogen atom, the nitrile group, and the amino group.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH3). The piperidine ring protons will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to the protons at C3 and C5. The amino group protons are anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -NH₂ | 1.5 - 2.5 | br s | 2H |

| Piperidine H2, H6 | 2.6 - 2.8 | m | 4H |

| Piperidine H3, H5 | 1.8 - 2.0 | m | 4H |

| -NCH₂CH₃ | 2.4 - 2.6 | q | 2H |

| -NCH₂CH₃ | 1.0 - 1.2 | t | 3H |

Note: Predicted values are based on analogous compounds and are subject to solvent effects and instrument parameters.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The quaternary carbon at the 4-position, bonded to both the amino and nitrile groups, is expected to have a characteristic chemical shift. The nitrile carbon will appear in the typical downfield region for cyano groups. The carbons of the piperidine ring will show distinct signals, with those adjacent to the nitrogen (C2 and C6) being the most downfield. The ethyl group carbons will also be readily identifiable.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 120 - 125 |

| C4 | 50 - 55 |

| C2, C6 | 52 - 57 |

| -NCH₂CH₃ | 48 - 53 |

| C3, C5 | 30 - 35 |

| -NCH₂CH₃ | 12 - 15 |

Note: Predicted values are based on analogous compounds and are subject to solvent effects and instrument parameters.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ethyl group's methylene and methyl protons, as well as between the adjacent protons on the piperidine ring (H2 with H3, and H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the piperidine ring carbons (C2, C3, C5, C6) and the ethyl group carbons based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is useful for determining the stereochemistry and preferred conformation of the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the alkyl groups, and the C≡N stretching of the nitrile group. The amino group should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and piperidine groups will appear around 2850-2950 cm⁻¹. The nitrile stretch is expected in the 2210-2260 cm⁻¹ region, though for α-aminonitriles, this peak can sometimes be weak or of medium intensity.

Raman spectroscopy, being complementary to IR, would also be useful. The C≡N stretch, while potentially weak in the IR, might show a stronger signal in the Raman spectrum. The symmetric C-H stretching and ring breathing modes of the piperidine skeleton are also expected to be Raman active.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 (two bands) | Weak |

| C-H Stretch (Alkyl) | 2850 - 2950 | Strong |

| C≡N Stretch (Nitrile) | 2210 - 2260 (weak to medium) | Medium to strong |

| N-H Bend (Amino) | 1590 - 1650 | Weak |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₅N₃), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for N-alkyl piperidines involve α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This could lead to the loss of an ethyl radical or cleavage of the piperidine ring. The fragmentation would likely result in a prominent ion from the loss of the ethyl group. Another expected fragmentation is the loss of HCN from the molecular ion.

Predicted Mass Spectrometry Fragmentation:

| m/z | Possible Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅]⁺ |

| 126 | [M - HCN]⁺ |

| 96 | [M - C₂H₅ - HCN]⁺ |

| 83 | Piperidine ring fragment |

High-Performance Chromatography-Mass Spectrometry (HPLC-MS/GC-MS) for Purity and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are vital for assessing the purity of a compound and for analyzing it within complex mixtures.

HPLC-MS: Due to the polarity of the amino group, reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water (with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The mass spectrometer detector would allow for sensitive and selective detection and quantification.

GC-MS: Gas chromatography-mass spectrometry could also be employed, particularly for assessing the presence of volatile impurities. Derivatization of the amino group might be necessary to improve the compound's volatility and chromatographic behavior. The fragmentation pattern observed in the MS detector would aid in the identification of the target compound and any related substances.

These chromatographic methods are essential for quality control, ensuring the purity of the synthesized compound and for its quantification in various matrices.

Computational and Theoretical Investigations of 4 Amino 1 Ethylpiperidine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For 4-Amino-1-ethylpiperidine-4-carbonitrile, DFT methods are employed to compute its fundamental properties, providing a detailed picture of electron distribution and molecular orbital energies.

Detailed research findings from DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the molecule's thermodynamic stability and electronic nature. Key parameters obtained from these calculations include the total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, hybridization, and delocalization of electron density. This analysis provides quantitative insight into the nature of the chemical bonds, such as the C-N bonds within the piperidine (B6355638) ring and the unique C-C, C-N, and C≡N bonds at the substituted C4 position. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of intermolecular interactions.

| Parameter | Calculated Value (Hypothetical) | Description |

| Total Energy | -498.7 Hartree | The total electronic energy of the optimized molecular geometry. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | The energy difference between HOMO and LUMO, indicating chemical stability. |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a quantum chemical calculation for a molecule of this type.

Conformational Analysis and Energy Landscapes of the Piperidine Ring

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several conformations to minimize steric and torsional strain. The most stable conformation is typically the chair form. wikipedia.org For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. Due to the substitution on the ring nitrogen, two distinct chair conformers are possible, differing by the orientation of the N-ethyl group: axial or equatorial.

Computational methods are used to explore the potential energy surface (PES) of the piperidine ring. By systematically rotating key dihedral angles, the energy landscape connecting different conformers can be mapped out. This analysis reveals the relative energies of stable conformers (like the chair) and higher-energy forms (like the boat and twist-boat). researchgate.netyoutube.com The twist-boat conformation is often found to be a transition state between the chair and the higher-energy boat form. nih.gov

For this compound, calculations would confirm that the chair conformation with the ethyl group in the equatorial position is the global energy minimum, as this arrangement minimizes steric clashes with the hydrogen atoms on the ring. The energy difference between the equatorial and axial conformers (the A-value for the ethyl group) can be precisely calculated. The analysis also provides the energy barriers for ring inversion, the process by which one chair conformation converts to the other via intermediate twist-boat and boat forms. nih.gov

| Conformation | Relative Energy (kcal/mol) (Hypothetical) | Key Features |

| Chair (Equatorial Ethyl) | 0.0 | Most stable conformer, minimizes steric strain. |

| Chair (Axial Ethyl) | 2.1 | Higher energy due to 1,3-diaxial interactions. |

| Twist-Boat | 5.8 | Transition state for chair-boat interconversion. |

| Boat | 7.2 | High-energy conformer with eclipsing interactions. |

Note: The values in this table are representative for a substituted piperidine and are for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. A plausible synthetic route to this compound is a variation of the Strecker synthesis. organic-chemistry.orgwikipedia.org This reaction would involve the three-component condensation of 1-ethyl-4-piperidone (B1582495), an ammonia (B1221849) source, and a cyanide source. mdpi.commasterorganicchemistry.com

Modeling this reaction mechanism using DFT would involve several steps:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (1-ethyl-4-piperidone, ammonia, cyanide) and the final product (this compound).

Intermediate Identification: The reaction proceeds through key intermediates, primarily the formation of an iminium ion from the piperidone and ammonia, which is then attacked by the cyanide nucleophile. mdpi.com The structures and stabilities of these intermediates are calculated.

Transition State (TS) Searching: For each step of the reaction, a transition state structure is located on the potential energy surface. This is the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

This analysis provides a complete energy profile for the reaction, including the activation energies for each step. This data is critical for understanding the reaction kinetics and predicting which steps are rate-limiting.

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | 1-ethyl-4-piperidone + NH₃ + CN⁻ | 0.0 |

| TS1 | Transition state for iminium ion formation | +12.5 |

| Intermediate | Iminium ion + H₂O | -5.0 |

| TS2 | Transition state for cyanide attack on iminium ion | +8.0 |

| Product | This compound | -25.0 |

Note: This table represents a hypothetical energy profile for a Strecker-type reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data, which can be used to aid in the structural elucidation of newly synthesized compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com

For this compound, DFT calculations can provide a predicted ¹H and ¹³C NMR spectrum. These theoretical shifts are typically calculated for the lowest energy conformer. By comparing the calculated spectrum to an experimental one, chemists can confirm the structure of the molecule and assign specific peaks to specific atoms. While there can be systematic differences between calculated and experimental values, a linear correlation is often observed, allowing for reliable assignments. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The calculated IR spectrum can help in assigning key vibrational modes, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the various C-H and C-N stretches within the molecule's framework.

| Atom/Group | Predicted ¹³C Shift (ppm) (Hypothetical) | Predicted ¹H Shift (ppm) (Hypothetical) |

| N-CH₂-CH₃ | 48.5 | 2.60 (q) |

| N-CH₂-CH₃ | 12.1 | 1.15 (t) |

| Piperidine C2/C6 | 52.3 | 2.80 (m) |

| Piperidine C3/C5 | 35.8 | 1.95 (m) |

| Piperidine C4 | 55.0 | - |

| C≡N | 121.5 | - |

| NH₂ | - | 1.80 (s, broad) |

Note: The chemical shifts are hypothetical and represent typical values for such functional groups.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insight into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that describes the molecule's positions and velocities as a function of time.

An MD simulation of this compound, typically performed in a simulated solvent box (e.g., water) to mimic solution conditions, can reveal important dynamic properties. These simulations allow for extensive conformational sampling, exploring the different shapes the molecule can adopt at a given temperature. nih.gov

From the simulation trajectory, one can analyze:

Conformational Stability: The simulation can confirm the stability of the equatorial-ethyl chair conformation and quantify the frequency and duration of transitions to higher-energy states like the axial-ethyl or boat conformations.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify which parts of the molecule are most flexible. For instance, the terminal methyl group of the ethyl substituent would be expected to show higher flexibility than the atoms within the rigid piperidine ring.

Solvation Effects: The simulation provides a detailed view of how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds with the amino and nitrile groups.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA / AMBER | Defines the potential energy function for the atoms. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to allow for adequate sampling. |

| Time Step | 2 fs | The interval at which forces and positions are updated. |

Emerging Research Directions and Future Prospects for 4 Amino 1 Ethylpiperidine 4 Carbonitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of α-aminonitriles, including 4-Amino-1-ethylpiperidine-4-carbonitrile, is a cornerstone of organic chemistry, often achieved through the Strecker reaction. Current research is heavily focused on developing novel catalytic systems that offer high yields and, crucially, enhanced stereoselectivity. Organocatalysis has emerged as a particularly promising field for the synthesis of chiral α-aminonitriles. mdpi.com For instance, catalysts like hydroquinine (B45883) have been successfully employed in enantioselective Strecker reactions, yielding products with high enantiomeric excess. mdpi.com

Another innovative approach involves the use of nano-catalysts. For example, a novel catalyst comprising nano copper stabilized on a modified layered double hydroxide (B78521) has been designed for the efficient three-component synthesis of aminonitrile derivatives. nih.gov Similarly, recyclable magnetic nanoparticle catalysts, such as Fe3O4@SiO2 functionalized with vanillin (B372448) and thioglycolic acid, have been developed for the green synthesis of 5-amino-pyrazole-4-carbonitriles, a related class of compounds. rsc.org These systems offer advantages like operational simplicity, excellent yields, short reaction times, and easy catalyst recovery. rsc.org The development of such sophisticated catalysts is critical for producing enantiomerically pure this compound, which is essential for its application in pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity.

Table 1: Examples of Catalytic Systems for Aminonitrile Synthesis

| Catalyst Type | Example Catalyst | Application | Key Advantages |

|---|---|---|---|

| Organocatalyst | Hydroquinine | Enantioselective Strecker Reaction | High enantioselectivity |

| Nano-catalyst | LDH@PTRMS@DCMBA@CuI | Three-component synthesis of pyrazole-4-carbonitriles | High yield, short reaction time, green conditions |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. beilstein-journals.orgnih.gov this compound and its structural analogs are ideal candidates for integration into isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR), for instance, combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.gov The primary amino group of this compound can serve as the amine component in a Ugi reaction. This approach allows for the one-pot synthesis of complex peptide-like structures, which are of significant interest in drug discovery. beilstein-journals.org The use of bifunctional starting materials, such as α-amino acids, in Ugi-like reactions has already been shown to be a powerful tool for accessing multi-functionalized scaffolds. mdpi.com By analogy, the bifunctional nature of this compound (containing both an amine and a nitrile) opens up possibilities for tandem or sequential MCRs, further expanding the accessible chemical space.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The chemical structure of this compound offers multiple sites for chemical modification, allowing for the exploration of diverse derivatization pathways. The primary amino group and the nitrile functionality are key handles for introducing new substituents and building more complex molecular architectures.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. For example, reaction with various acyl chlorides can produce a library of amide derivatives. researchgate.net The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This transformation is particularly valuable as it converts the aminonitrile into an amino acid (4-amino-1-ethylpiperidine-4-carboxylic acid) or a diamine, respectively, which are important building blocks in medicinal chemistry. glpbio.com

Furthermore, the vicinal amino and cyano functional groups can function as an enaminonitrile moiety, making them attractive building blocks for ring construction and the synthesis of fused heterocyclic systems. researchgate.net This reactivity pattern allows for the creation of novel, rigid scaffolds that can be used to explore new areas of chemical space in drug design.

Expansion of Synthetic Utility in Advanced Organic Synthesis

As a functionalized heterocyclic building block, this compound holds considerable promise for use in advanced organic synthesis. The 4-aminopiperidine (B84694) scaffold is a privileged structure found in numerous bioactive compounds. researchgate.net For example, it forms the core of potent opioid agonists like fentanyl and muscarinic antagonists. nih.govresearchgate.net

The compound can serve as a key intermediate in the synthesis of complex target molecules. Its rigid piperidine (B6355638) core can act as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, which is critical for molecular recognition and biological activity. The synthesis of 2,5-disubstituted piperidines, for example, has been achieved through methods like Heck coupling, demonstrating the utility of piperidine rings as platforms for creating complex substitution patterns. whiterose.ac.uk The presence of the amino and nitrile groups in this compound provides orthogonal handles for introducing further complexity, making it a valuable synthon for the total synthesis of natural products and the construction of compound libraries for high-throughput screening.

Application in Chemical Probe Development and Ligand Design Research

The rational design of bioactive molecules is a cornerstone of modern drug discovery. nih.gov The 4-aminopiperidine-4-carbonitrile (B45261) scaffold is an attractive starting point for the development of chemical probes and the design of ligands for specific biological targets. Its structural features can be systematically modified to optimize binding affinity and selectivity for proteins such as kinases, G-protein coupled receptors, and enzymes.

A prominent example is the development of inhibitors for Protein Kinase B (Akt). Research has led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active Akt inhibitors. nih.gov In this work, the 4-aminopiperidine-4-carboxamide (B8721957) core served as a central scaffold, with derivatization of the amide nitrogen leading to potent compounds like AZD5363 (Capivasertib), which has been approved for cancer treatment. researchgate.net The precursor, this compound, is an ideal starting material for synthesizing such carboxamides via nitrile hydrolysis.

Similarly, computer-aided drug design has been used to identify novel scaffolds for inhibiting Fatty Acid Binding Protein 4 (FABP4), with 4-amino and 4-ureido pyridazinone derivatives showing promise. nih.govmdpi.com The 4-aminopiperidine core of the subject compound could be incorporated into such designs. These examples highlight the significant potential of this compound as a versatile platform for structure-based drug design and the development of targeted chemical probes to investigate biological pathways.

Table 2: Bioactive Molecules Incorporating the 4-Aminopiperidine Scaffold

| Compound Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Oncology | nih.govresearchgate.net |

| Fentanyl Analogs | Opioid Receptors | Analgesia | nih.govresearchgate.net |

| M3 Muscarinic Antagonists | M3 Muscarinic Receptor | Various | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.